S 38093 Hydrochloride

Overview

Description

S 38093 hydrochloride: is a novel brain-penetrant antagonist and inverse agonist of histamine H3 receptors. This compound has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease .

Scientific Research Applications

Chemistry: S 38093 hydrochloride is used as a research tool to study histamine H3 receptors and their role in various physiological processes .

Biology: The compound has been shown to promote hippocampal neurogenesis and improve cognitive functions in animal models, making it a valuable tool for studying neurogenesis and cognitive enhancement .

Medicine: this compound has been investigated for its potential therapeutic effects in Alzheimer’s disease. Clinical trials have explored its efficacy in improving cognitive functions and reducing symptoms associated with neurodegenerative diseases .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents targeting histamine H3 receptors .

Safety and Hazards

Mechanism of Action

S 38093 hydrochloride exerts its effects by antagonizing and inversely agonizing histamine H3 receptors. This action leads to increased release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive functions. The compound’s ability to penetrate the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders .

Biochemical Analysis

Biochemical Properties

S 38093 Hydrochloride plays a significant role in biochemical reactions by interacting with histamine H3 receptors. It exhibits different affinities for rat, mouse, and human H3 receptors, with K_i values of 8.8, 1.44, and 1.2 µM, respectively . In vitro studies have shown that this compound can antagonize mouse H3 receptors (K_B = 0.65 µM) and inhibit H3 agonist-induced responses in human H3 receptors (K_B = 0.11 µM) . Additionally, it acts as an inverse agonist at histamine H3 receptors, promoting hippocampal neurogenesis and improving context discrimination tasks in aged mice .

Cellular Effects

This compound has been shown to influence various cellular processes. In young adult mice, it significantly increases the proliferation of progenitor cells in the hippocampal dentate gyrus . It also enhances the number of DCX+ cells with tertiary dendrites . In aged mice, this compound increases cell proliferation, survival, and maturation in the hippocampal dentate gyrus . Furthermore, it reverses age-dependent declines in BDNF-IX, BDNF-IV, and BDNF-I transcripts, and increases VEGF transcripts .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H3 receptors and acting as an inverse agonist . This interaction leads to the inhibition of H3 agonist-induced responses and promotes neurogenesis in the hippocampus . The compound also influences gene expression by reversing age-dependent declines in BDNF transcripts and increasing VEGF transcripts .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In young adult mice, a 28-day oral administration of this compound (0.3 and 3 mg/kg/day) significantly increased progenitor cell proliferation in the hippocampal dentate gyrus . In aged mice, long-term administration of this compound (1 and 3 mg/kg/day) reversed age-dependent declines in BDNF transcripts and increased VEGF transcripts . The compound also showed stability and maintained its effects on cellular function over the study period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In young adult mice, oral administration of 0.3 and 3 mg/kg/day for 28 days significantly increased progenitor cell proliferation in the hippocampal dentate gyrus . In aged mice, long-term administration of 1 and 3 mg/kg/day reversed age-dependent declines in BDNF transcripts and increased VEGF transcripts . Higher doses may lead to toxic or adverse effects, which need to be carefully monitored .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with histamine H3 receptors. It influences metabolic flux and metabolite levels by acting as an inverse agonist at histamine H3 receptors . The compound also affects gene expression by reversing age-dependent declines in BDNF transcripts and increasing VEGF transcripts .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a brain-penetrant compound that can cross the blood-brain barrier . The compound is rapidly absorbed in mice and rats, with a Tmax of 0.25-0.5 hours, and more slowly in monkeys, with a Tmax of 2 hours . It has a bioavailability range of 20-60% and a half-life of 1.5-7.4 hours . This compound is widely distributed in the body, with moderate distribution volume and low protein binding .

Subcellular Localization

The subcellular localization of this compound is primarily within the brain, where it exerts its effects on histamine H3 receptors . The compound’s ability to cross the blood-brain barrier allows it to target specific compartments or organelles within the brain . This localization is crucial for its activity and function in promoting neurogenesis and improving cognitive functions .

Preparation Methods

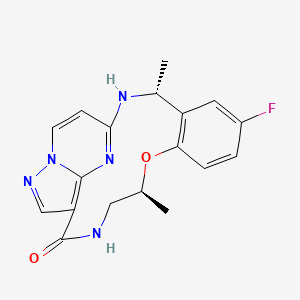

Synthetic Routes and Reaction Conditions: The synthesis of S 38093 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution and amide bond formation .

Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: S 38093 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Similar Compounds:

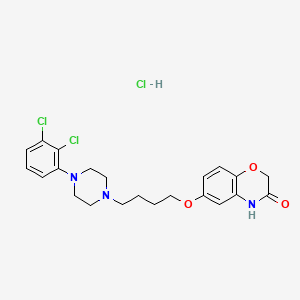

Pitolisant hydrochloride: Another histamine H3 receptor antagonist used for treating narcolepsy.

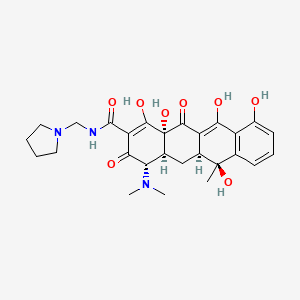

Ciproxifan hydrochloride: A potent histamine H3 receptor antagonist with cognitive-enhancing properties.

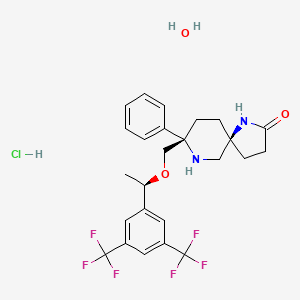

Enerisant hydrochloride: A selective histamine H3 receptor antagonist with potential therapeutic applications

Uniqueness: S 38093 hydrochloride is unique due to its dual action as an antagonist and inverse agonist of histamine H3 receptors. This dual action enhances its therapeutic potential by modulating neurotransmitter release more effectively than compounds with a single mode of action .

Properties

IUPAC Name |

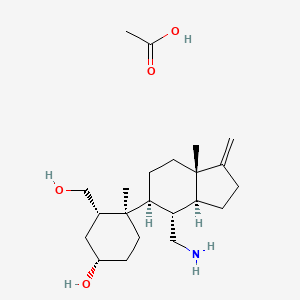

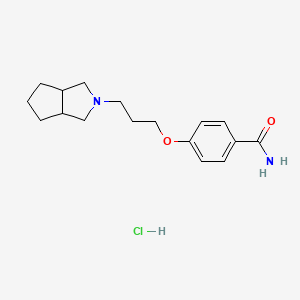

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSVOZDCVFYWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

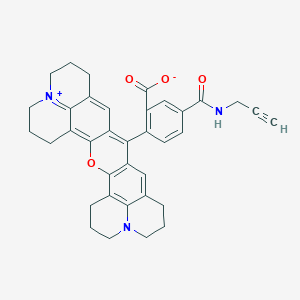

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)

![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)